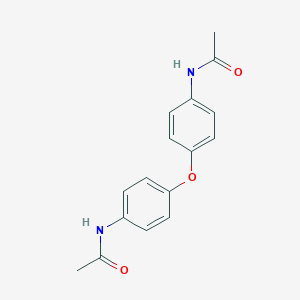![molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1](/img/structure/B41540.png)
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is a useful research compound . Its molecular formula is C7H14ClNOSi and its molecular weight is 191.73 g/mol .
Synthesis Analysis
The synthesis of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” involves the reaction of (S)-4-chloro-3-hydroxy butanenitrile with trimethyl silyl chloride under an inert atmosphere . The reaction mixture is stirred and then a solution of triethyl amine is added . A catalytic amount of sodium iodide is added and the mixture is stirred further . After cooling, a 21% aqueous solution of sodium chloride is added and the mixture is extracted with ethyl acetate . The organic layer is dried with anhydrous sodium sulphate, filtered, and concentrated under reduced pressure to obtain “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” as a light brown liquid .Molecular Structure Analysis
The InChI string for “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” isInChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 . The SMILES string is C(#N)CC@H(C)C)CCl . Chemical Reactions Analysis
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is used in the synthesis of statins or HMG-CoA reductase inhibitors .Physical And Chemical Properties Analysis
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is a liquid with a light yellow color . The predicted boiling point is 233.8±20.0 °C and the predicted density is 1.002±0.06 g/cm3 .Scientific Research Applications
- Researchers have employed 3S technologies (Geographical Information System (GIS), Global Position System (GPS), and Remote Sensing (RS)) to build real-time monitoring networks for tailings ponds . These networks provide intuitive, dynamic observations, analyses, and early warnings related to tailings management.
- The integration of 3S technologies (GIS, GPS, and RS) has been instrumental in river flood control. For instance, in the context of the Yellow River , researchers have used 3S to update existing 1:50,000 riverway topographic maps, enhancing their accuracy and reliability .
- 3S technology plays a crucial role in meteorology. It enables precise and intelligent monitoring of various meteorological phenomena, including natural disasters and hazards. Researchers have applied 3S principles to monitor weather patterns, climate changes, and extreme events .
- In urban planning and environmental studies, 3S technology aids in evaluating the adaptability of human settlements. For example, a study focused on Chengdu used 3S to assess the suitability and resilience of urban areas .
- Scholars have explored the application of 3S technology in understanding land resources. By integrating GIS, GPS, and RS, researchers gain insights into land use patterns, ecological dynamics, and landscape changes. This approach enhances land resource management and conservation efforts .
Tailings Pond Monitoring
Flood Control in River Systems
Meteorology and Disaster Monitoring
Adaptability Evaluation of Human Settlements
Land Use and Landscape Ecology
Safety and Hazards
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3S)-4-chloro-3-trimethylsilyloxybutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O[C@@H](CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

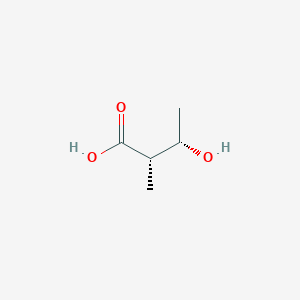
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

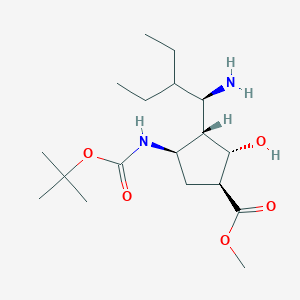
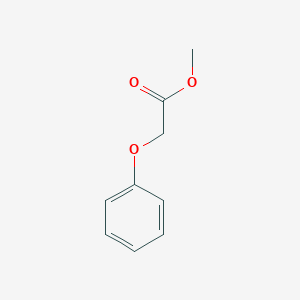
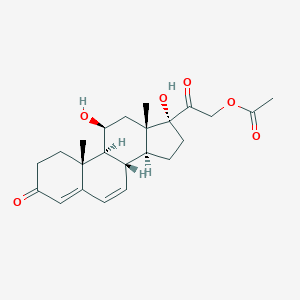
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)



![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
